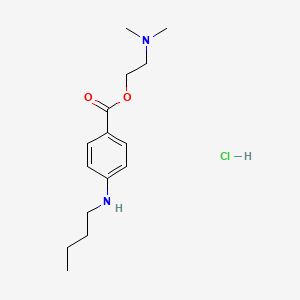

Tetracaine Hydrochloride

Description

This compound is the hydrochloride salt form of tetracaine, a benzoate ester, with anesthetic properties. Upon administration, tetracaine reversibly binds voltage-gated sodium ion channels in neuronal cell membranes and inhibits sodium influx. This prevents the initiation and conduction of nerve impulses, and stabilizes neuronal membranes. This results in a loss of sensation, and thereby provides analgesia and anesthesia.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2016.

See also: Tetracaine (has active moiety) ... View More ...

Properties

IUPAC Name |

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWHTZKZQNXVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-24-6 (Parent) | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042448 | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136-47-0, 53762-93-9 | |

| Record name | Tetracaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetracaine hydrochloride's interaction with neuronal cell membranes.

An In-depth Technical Guide to the Interaction of Tetracaine Hydrochloride with Neuronal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent local anesthetic of the ester class, widely utilized in clinical practice to achieve temporary, localized analgesia. Its therapeutic effect is derived from its ability to reversibly block nerve impulse transmission. This guide provides a detailed technical overview of the molecular interactions between tetracaine and the neuronal cell membrane, its primary site of action. We will explore its effects on integral membrane proteins, the lipid bilayer itself, and consequent downstream signaling events. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Interaction with the Neuronal Cell Membrane

Tetracaine's anesthetic properties are a direct result of its multifaceted interactions with the neuronal membrane. These can be broadly categorized into its primary action on voltage-gated sodium channels and its significant effects on the physical properties of the lipid bilayer.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for tetracaine is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2]

-

Pathway to Binding: Tetracaine, being an amphiphilic molecule, can exist in both a neutral (lipophilic) and a protonated (cationic) form. The neutral form readily partitions into the lipid bilayer of the neuronal membrane.[1][2] Once in the intracellular space, it re-equilibrates, and the protonated form binds to a specific receptor site on the intracellular side of the VGSC.[1][3]

-

State-Dependent Blockade: Tetracaine exhibits a high affinity for VGSCs that are in the open or inactivated states, and a much lower affinity for channels in the resting state.[1] This "state-dependent" or "use-dependent" characteristic is clinically significant, as it means the drug is more effective at blocking nerves that are firing at a high frequency, such as those transmitting pain signals.[1] By binding to and stabilizing the inactivated state of the channel, tetracaine prevents the conformational change required for the channel to return to the resting state and subsequently open, thus inhibiting sodium ion influx and halting action potential propagation.[1]

Interaction with the Lipid Bilayer

Beyond its direct action on ion channels, tetracaine significantly interacts with and alters the properties of the neuronal lipid bilayer.

-

Partitioning and Location: The neutral form of tetracaine partitions into the membrane, with its aromatic moiety located near the fatty acyl carbons 2-5 and its tertiary amine near the phospholipid headgroup's phosphate.[4] This positioning is primarily determined by hydrophobic and dipole-dipole interactions.[4]

-

Membrane Fluidity and Permeability: Tetracaine increases the fluidity of the lipid membrane.[5] The uncharged form, in particular, disorders the lipid acyl chains.[6] This perturbation can destabilize the membrane structure, leading to an increase in water permeability.[7]

-

Effect of Lipid Composition: The interaction is influenced by the membrane's composition. Partition coefficients are generally greater for membranes in a liquid-crystalline phase compared to a solid-gel phase.[4] The presence of cholesterol tends to decrease the partitioning of tetracaine into the membrane.[4]

Effects on Other Neuronal Ion Channels

While VGSCs are the primary target, tetracaine also affects other ion channels, which may contribute to both its anesthetic and potential cytotoxic effects.

-

Potassium (K+) Channels: Tetracaine can block voltage-gated potassium currents, which are involved in the repolarization phase of the action potential. This action generally occurs at higher concentrations than those required for sodium channel blockade.

-

Calcium (Ca2+) Channels: Blockade of voltage-gated calcium channels in sensory neurons by tetracaine has been observed.

-

Acid-Sensing Ion Channels (ASICs): Tetracaine can inhibit ASIC currents, particularly ASIC1a, ASIC1β, and ASIC3, in a concentration-dependent manner. This may represent an additional analgesic mechanism, especially in acidic conditions associated with inflammation where VGSCs are suppressed by protons.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of tetracaine with various neuronal membrane components.

Table 1: Inhibitory Concentrations (IC₅₀) of Tetracaine on Ion Channels

| Channel Subtype | IC₅₀ (µM) | Condition | Source(s) |

|---|---|---|---|

| Naᵥ1.1 | 8.6 ± 2.8 | 10th depolarization @ 10 Hz | |

| Naᵥ1.2 | 9.7 ± 2.9 | 10th depolarization @ 10 Hz | |

| Naᵥ1.3 | 9.9 ± 0.3 | 10th depolarization @ 10 Hz |

| ASIC3 | 9960 ± 1880 | Peak current | |

Note: IC₅₀ values for Naᵥ channels demonstrate use-dependency, with higher potency observed after repeated stimulation.

Table 2: Binding Affinity and Membrane Partitioning

| Parameter | Value | System / Conditions | Source(s) |

|---|---|---|---|

| Binding Affinity (Kᴅ) | 188 ± 28 nM | [³H]-tetracaine on rat synaptosomes | |

| Membrane Affinity (EC₅₀) | 2.11 ± 0.31 mM | Polydiacetylene (PDA) vesicles | [5] |

| Partition Coefficient (Kₚ) | 1.76 x 10⁴ | DPPC membrane, pH 11, 45°C | [8] |

| pKa Shift (Aqueous → Membrane) | -0.3 to -0.4 | pKa reduced upon adsorption to neutral bilayers |[4][8] |

Downstream Signaling Effects

The interaction of tetracaine with the neuronal membrane can trigger or modulate intracellular signaling pathways, contributing to its broader physiological and toxicological profile.

-

Intracellular Calcium (Ca²⁺) Fluctuation: At high concentrations (1-2 mM), tetracaine can induce an increase in intracellular Ca²⁺ in the growth cones of dorsal root ganglion neurons.[9] This effect appears to be independent of its growth cone collapse activity and is minor in the absence of extracellular calcium, suggesting an influx component.[9]

-

Intracellular Zinc (Zn²⁺) Modulation: In cerebellar granule neurons, tetracaine has been shown to decrease intracellular Zn²⁺ levels, potentially by inhibiting Zn²⁺ influx.[3] As Zn²⁺ can act as a second messenger, this modulation may have various downstream consequences.[3]

-

Pyroptosis Signaling Pathway (in Macrophages): While not a neuronal study, research in macrophages has shown that tetracaine can induce pyroptosis, a form of programmed cell death.[6] This process is mediated by both canonical (caspase-1) and non-canonical (caspase-11) inflammatory pathways that lead to the cleavage and activation of Gasdermin D (GSDMD), the executioner of pyroptosis.[6] This pathway highlights a potential mechanism for tetracaine-induced cytotoxicity.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the study of tetracaine's effect on voltage-gated sodium channels in cultured neurons.

1. Preparation of Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-NaCl. Adjust pH to 7.2 with KOH.

2. Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-7 MΩ using a micropipette puller.

-

Fill the pipette with filtered intracellular solution, avoiding air bubbles.

3. Cell Preparation and Sealing:

-

Plate cultured neurons on coverslips in a recording chamber mounted on an inverted microscope.

-

Perfuse the chamber with extracellular solution.

-

Under visual control, approach a neuron with the micropipette while applying positive pressure.

-

Upon contact (resistance increase), release positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal.

4. Whole-Cell Configuration:

-

Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode.

5. Recording Protocol for State-Dependence:

-

Hold the cell at a hyperpolarized potential (e.g., -110 mV) to ensure all VGSCs are in the resting state.

-

Resting State Block: Apply a depolarizing step (e.g., to 0 mV for 20 ms) from the holding potential. Apply tetracaine and repeat the pulse to measure inhibition.

-

Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 10 pulses to 0 mV for 20 ms at 10 Hz). Apply tetracaine and repeat the pulse train to observe cumulative block.

-

Inactivated State Block: From the holding potential, apply a long depolarizing prepulse (e.g., to -30 mV for 500 ms) to accumulate channels in the inactivated state, followed by a test pulse to 0 mV. Compare current inhibition with and without tetracaine.

6. Data Analysis:

-

Measure the peak inward sodium current for each condition.

-

Calculate the percentage of block as (1 - I_drug / I_control) * 100.

-

Plot concentration-response curves and fit with the Hill equation to determine IC₅₀ values.

Protocol: Fluorescence Spectroscopy for Membrane Interaction

This protocol outlines the use of tetracaine's intrinsic fluorescence to study its partitioning into model lipid membranes (liposomes).

1. Preparation of Liposomes:

-

Prepare a lipid mixture (e.g., DMPC or DPPC) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

Dry the film further under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the film with a buffer solution (e.g., 10 mM HEPES, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

-

To create large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate filter (e.g., 100 nm pore size).[8]

2. Fluorescence Measurement:

-

Use a spectrofluorometer with a temperature-controlled cuvette holder.

-

To minimize light scattering from vesicles, use a triangular cuvette with front-face illumination.[8]

-

Prepare a series of samples with a fixed concentration of tetracaine (e.g., 1-5 µM) and increasing concentrations of liposomes.

-

Set the excitation wavelength to 302 nm and record the emission spectra (e.g., from 320 nm to 450 nm).[8]

3. Data Analysis:

-

Observe the changes in fluorescence upon addition of liposomes: an increase in fluorescence intensity and a blue shift (shift to shorter wavelength) of the emission maximum are indicative of tetracaine partitioning from the polar aqueous environment to the nonpolar lipid environment.[8]

-

The membrane:buffer partition coefficient (Kₚ) can be calculated from the increase in fluorescence intensity as a function of lipid concentration.[8]

-

The shift in emission maximum can be used to determine the dielectric constant of tetracaine's microenvironment within the bilayer.[4]

-

By performing the experiment at different pH values, the pKa of membrane-bound tetracaine can be determined from the pH-dependence of its fluorescence intensity.[8]

Conclusion and Future Directions

This compound exerts its anesthetic effect through a complex interplay with the neuronal cell membrane. While its primary mechanism is the well-characterized state-dependent blockade of voltage-gated sodium channels, its interactions with the lipid bilayer and other ion channels are significant contributors to its overall pharmacological profile. The perturbation of membrane fluidity and the modulation of various channel types underscore the importance of considering the entire membrane as a drug target.

Future research should focus on elucidating the specific downstream signaling cascades within neurons that are triggered by these membrane interactions. A deeper understanding of how tetracaine modulates protein kinase activity and second messenger systems could reveal novel mechanisms of neurotoxicity and potentially open avenues for the development of safer local anesthetics with more targeted actions.

References

- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Tetracaine-membrane interactions: effects of lipid composition and phase on drug partitioning, location, and ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetracaine-Membrane Interactions: Effects of Lipid Composition and Phase on Drug Partitioning, Location, and Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular calcium increases in growth cones exposed to tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Tetracaine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of tetracaine hydrochloride, a potent local anesthetic of the ester class. Understanding these characteristics is fundamental for its application in research, formulation development, and various clinical contexts. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes associated biological pathways and workflows.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.

General and Structural Properties

| Property | Value | Citation |

| Chemical Name | 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride | [1] |

| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [2][3] |

| Molecular Weight | 300.82 g/mol | [1][2][4] |

| Appearance | White, crystalline, odorless, hygroscopic powder | [2][5] |

| CAS Number | 136-47-0 | [2][3] |

Thermodynamic and Solubility Properties

| Property | Value | Citation |

| Melting Point | 147-150 °C | [5][6][7] |

| pKa (at 25 °C) | 8.39 - 8.5 | [2][6][8][9] |

| logP (n-octanol/water) | 2.79 - 3.65 (Estimated) | [1][2] |

| Water Solubility | 6 - 60 mg/mL (Varies with temperature and source) | [7][10][11] |

| Ethanol Solubility | Soluble (e.g., 20-30 mg/mL) | [2][7][11] |

| DMSO Solubility | Soluble (e.g., 40-60 mg/mL) | [7][11][12] |

| Ether/Benzene Solubility | Practically Insoluble | [2][3][13] |

Mechanism of Action and Biological Pathways

This compound primarily functions as a local anesthetic by blocking nerve signal transmission. Its lipophilicity allows it to penetrate nerve cell membranes and exert its effects on intracellular targets.

Primary Anesthetic Action: Sodium Channel Blockade

The principal mechanism of action involves the reversible blockade of voltage-gated sodium channels within the neuronal cell membrane.[14][15] By binding to the channel's inner portion, this compound stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[4][8] This inhibition of nerve impulses results in a localized loss of sensation.[15]

Secondary and Cellular Effects

Beyond its primary anesthetic function, this compound interacts with other cellular pathways:

-

Calcium Channels: It acts as an allosteric blocker of calcium release channels, specifically ryanodine receptors (RyRs), which control the release of calcium from intracellular stores like the sarcoplasmic reticulum.[16][17]

-

Cytotoxicity and Pyroptosis: At higher concentrations, this compound can exhibit cytotoxicity.[2] One identified mechanism involves the induction of pyroptosis, a form of programmed cell death, in macrophages through the activation of caspase-1 and caspase-11, leading to the cleavage of Gasdermin D (GSDMD).[18]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. Standardized methodologies are outlined below.

Melting Point Determination (Capillary Method)

This method is a widely used technique to determine the purity of a crystalline solid.[19][20] Impurities typically cause a depression and broadening of the melting point range.[20]

Methodology:

-

Sample Preparation: The this compound sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator, to remove any residual moisture.[21]

-

Capillary Loading: A small amount of the dried powder is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[21] The sample should be tightly packed by tapping the tube on a hard surface.[22]

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block or an oil bath and a high-precision thermometer or digital sensor.[20][22]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid preliminary test (10-20 °C/min) can be performed to find the approximate melting point.[20] For an accurate measurement, a new sample is heated to a temperature about 5 °C below the expected melting point, and the heating rate is then slowed to approximately 1 °C/min.[21]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears (onset) to the temperature at which the entire sample has completely melted (clear point).[21]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) categorization.[23][24]

Methodology:

-

Media Preparation: Prepare aqueous buffer solutions across a physiological pH range (e.g., 1.2, 4.5, and 6.8) as specified by regulatory guidelines.[24][25]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask. This ensures that a saturated solution is achieved.

-

Equilibration: The flasks are agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[25] Preliminary tests can establish the required time to reach equilibrium.[25]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Reporting: The solubility is reported in mg/mL at the specific pH and temperature. The lowest measured solubility across the pH range is used for BCS classification.[24]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a drug at a given pH.[26]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in purified water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1 mM).[27] The ionic strength is kept constant using an electrolyte like KCl.[27]

-

Apparatus Setup: The solution is placed in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.[27]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[27]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[28][29]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[30]

Methodology:

-

Solvent Preparation: The two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer for logD), are mutually saturated by shaking them together for 24 hours and then allowing them to separate.[31]

-

Partitioning: A small, known amount of this compound is dissolved in one of the phases. This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two layers and then left to stand until the phases are completely separated.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous layers is measured accurately using a suitable analytical technique like HPLC or UV Spectroscopy.[31]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[30]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 136-47-0 [chemicalbook.com]

- 3. This compound CAS#: 136-47-0 [m.chemicalbook.com]

- 4. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - CAS-Number 136-47-0 - Order from Chemodex [chemodex.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bloomtechz.com [bloomtechz.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Tetracaine = 99 136-47-0 [sigmaaldrich.com]

- 14. This compound: mechanism of action and activity_Chemicalbook [chemicalbook.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Tetracaine - Wikipedia [en.wikipedia.org]

- 17. This compound | CAS#:136-47-0 | Chemsrc [chemsrc.com]

- 18. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nano-lab.com.tr [nano-lab.com.tr]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 22. thinksrs.com [thinksrs.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. who.int [who.int]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 26. ICI Journals Master List [journals.indexcopernicus.com]

- 27. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. medwinpublishers.com [medwinpublishers.com]

- 30. acdlabs.com [acdlabs.com]

- 31. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetracaine Hydrochloride: A Versatile Pharmacological Tool for Interrogating Ion Channel Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetracaine hydrochloride, a potent local anesthetic of the ester class, has long been utilized in clinical settings for its nerve-blocking capabilities.[1][2][3][4] Beyond its therapeutic applications, tetracaine has emerged as an invaluable tool in fundamental research, enabling detailed investigation into the structure, function, and pharmacology of various ion channels. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels, which is central to its anesthetic effect.[5][6][7] However, its activity extends to a broader range of ion channels, including potassium channels, calcium channels, and intracellular calcium release channels like the ryanodine receptor.[8][9][10] This promiscuity, coupled with its state-dependent binding properties, makes tetracaine a versatile molecular probe for dissecting the complex gating mechanisms and physiological roles of these critical membrane proteins. This guide provides a comprehensive overview of tetracaine's utility in ion channel research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and applications.

Mechanism of Action: Beyond Sodium Channel Blockade

Tetracaine's principal anesthetic effect is achieved by inhibiting the initiation and propagation of action potentials in neuronal membranes.[2] It diffuses across the lipid bilayer in its uncharged form and, once inside the cell, exists in an equilibrium with its protonated, charged form.[11] This charged cation then accesses its binding site from the intracellular side of the voltage-gated sodium channel, stabilizing the channel in a non-conducting state and preventing the influx of sodium ions required for depolarization.[1][2]

While its effect on sodium channels is most prominent, tetracaine's utility as a research tool is significantly enhanced by its interaction with other key ion channels.

-

Ryanodine Receptors (RyRs): Tetracaine is widely used as an allosteric blocker of RyRs, the primary channels responsible for calcium release from the sarcoplasmic reticulum in muscle cells.[8][12][13] It inhibits RyR function by decreasing the channel's open probability and, in some cases, reducing its conductance.[8][14] This inhibition is often state-dependent, with tetracaine showing a higher affinity for the closed state of the channel.[8] This property allows researchers to investigate the role of sarcoplasmic reticulum calcium release in processes like excitation-contraction coupling.[8][14]

-

Potassium (K+) Channels: Tetracaine has been shown to block various types of potassium channels, including delayed rectifier and inwardly rectifying K+ currents.[10][15] For instance, in frog skeletal muscle, 2 mM tetracaine reduces the limiting conductance of delayed K+ channels, shifts their voltage-dependence to more positive potentials, and slows their activation kinetics.[16][17] This interaction can influence cellular repolarization and excitability.

-

Calcium (Ca2+) Channels: High-voltage-activated calcium channels (L-, N-, P/Q-types) are also sensitive to tetracaine.[18] In guinea-pig ventricular myocytes, tetracaine decreases the amplitude of the Ca2+ current, primarily by inhibiting the slowly inactivating component.[15] This effect is crucial for studies on synaptic transmission and muscle contraction where calcium influx is a key signaling event.[18]

-

Other Channels: Research has also demonstrated tetracaine's inhibitory effects on other channels, such as cyclic nucleotide-gated (CNG) channels and acid-sensing ion channels (ASICs), further broadening its application in diverse physiological contexts.[19][20][21]

Data Presentation: Quantitative Effects of Tetracaine

The following tables summarize the inhibitory concentrations of this compound on various ion channels as reported in the literature. These values provide a quantitative basis for designing experiments and interpreting results.

Table 1: Inhibitory Potency of Tetracaine on Voltage-Gated Sodium Channels (NaV)

| Channel Type/Preparation | Parameter | Value | Holding Potential | Reference(s) |

| Batrachotoxin-modified Na+ Channels | IC50 | 5.2 µM | -70 mV (Inactivated State) | [22] |

| Batrachotoxin-modified Na+ Channels | IC50 | 39.5 µM | +50 mV (Open State) | [22] |

| Guinea-pig Ventricular Myocytes | KD | 0.77 µM | -80 mV | [15][23] |

| Guinea-pig Ventricular Myocytes | KD | 6.2 µM | -95 mV | [15][23] |

| Human NaV1.5 (in CHO-K1 cells) | IC50 | 0.53 µM | -90 mV | [24] |

Table 2: Inhibitory Potency of Tetracaine on Ryanodine Receptors (RyR) and Other Calcium Channels

| Channel Type/Preparation | Parameter | Value | Conditions | Reference(s) |

| Skeletal Muscle RyR1 (Rabbit) | K50 | 180 µM | - | [14] |

| Skeletal Muscle RyR (General) | CI50 | 120 µM | Ryanodine binding assay | [25] |

| Fish Skeletal Muscle RyRα | K50 | 66 µM | - | [14] |

| Reconstituted RyR | K50 | 68 µM | Planar lipid bilayer | [14] |

| Cardiac RyR (Sheep) | IC50 | ~200 µM | Closed state (diastolic) | [8] |

| Cardiac RyR (Sheep) | IC50 | ~2 mM | Open state (Ca2+ release) | [8] |

| High-Voltage-Activated Ca2+ Channels | Apparent KD | 80 µM | Guinea-pig ventricular myocytes | [15][18] |

Table 3: Inhibitory Potency of Tetracaine on Other Ion Channels

| Channel Type/Preparation | Parameter | Value | Reference(s) |

| Acid-Sensing Ion Channel 3 (ASIC3) | IC50 | 9.96 ± 1.88 mM | [20][21] |

| Acetylcholinesterase (AChE) | IC50 | 40 µM | [13] |

Experimental Protocols & Methodologies

Tetracaine is employed in a variety of experimental paradigms to probe ion channel function. The choice of methodology depends on the specific research question, from whole-cell current analysis to single-channel kinetics.

Patch-Clamp Electrophysiology

This is the cornerstone technique for studying ion channel activity in real-time. It allows for the measurement of ionic currents flowing through channels in a small patch of membrane or across the entire cell membrane.

-

Objective: To characterize the effects of tetracaine on the biophysical properties of ion channels (e.g., activation, inactivation, conductance).

-

General Protocol (Whole-Cell Configuration):

-

Cell Preparation: Isolate and culture the cells of interest (e.g., dorsal root ganglion neurons, cardiomyocytes, or heterologous expression systems like HEK293 or Xenopus oocytes transfected with the channel of interest).[15][20]

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution mimicking the cell's cytoplasm. The composition can be adjusted to isolate specific currents (e.g., using Cs+ to block K+ channels when studying Na+ or Ca2+ channels).

-

Seal Formation: Under a microscope, carefully guide the micropipette to the cell surface and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp: Use a patch-clamp amplifier to "clamp" the membrane potential at a desired holding potential and apply voltage steps or ramps to elicit channel opening.

-

Data Acquisition: Record the resulting ionic currents in a control (drug-free) external solution.

-

Tetracaine Application: Perfuse the cell with an external solution containing the desired concentration of this compound.

-

Post-Drug Recording: Record the ionic currents again in the presence of tetracaine to determine its effect on current amplitude, kinetics, and voltage-dependence.[15] Dose-response curves can be generated by applying multiple concentrations.[20]

-

Single-Channel Recording in Planar Lipid Bilayers

This technique is ideal for studying purified ion channel proteins, such as RyRs, reconstituted into an artificial membrane, free from other cellular components.

-

Objective: To study the direct effect of tetracaine on the gating (opening and closing) and conductance of a single ion channel molecule.

-

General Protocol:

-

Vesicle Preparation: Purify the ion channel of interest (e.g., RyR from sarcoplasmic reticulum vesicles).[14]

-

Bilayer Formation: Create a synthetic lipid bilayer across a small aperture separating two chambers (cis and trans) filled with a salt solution (e.g., KCl).[14]

-

Channel Incorporation: Add the channel-containing vesicles to the cis chamber. Spontaneous fusion of vesicles with the bilayer will incorporate the channel.

-

Single-Channel Recording: Apply a constant voltage across the bilayer and record the step-like changes in current that correspond to the opening and closing of a single channel.

-

Tetracaine Application: Add tetracaine to the cis (cytoplasmic) or trans (luminal) chamber to study its effects on single-channel open probability, mean open time, mean closed time, and conductance.[8][14]

-

Site-Directed Mutagenesis

This molecular biology technique is used to identify the specific amino acid residues that form the binding site for tetracaine or are critical for the channel's response to the drug.[26]

-

Objective: To elucidate the structural basis of tetracaine's interaction with an ion channel.

-

General Protocol:

-

Identify Putative Residues: Based on structural models or sequence alignments, identify candidate amino acid residues in the channel's pore domain or other regions that might interact with tetracaine.[27] For Na+ channels, residues in the S6 transmembrane segments are common targets.[27]

-

Mutagenesis: Use a molecular biology kit (e.g., PCR-based) to introduce a specific mutation into the channel's cDNA, changing one amino acid to another (e.g., a bulky phenylalanine to a smaller alanine).[26][28]

-

Heterologous Expression: Express both the wild-type (unmutated) and mutant channel cDNAs in a host system that lacks endogenous channels of the same type (e.g., Xenopus oocytes or HEK293 cells).

-

Functional Analysis: Use patch-clamp electrophysiology to compare the sensitivity of the wild-type and mutant channels to tetracaine. A significant reduction in the blocking effect of tetracaine on the mutant channel suggests that the mutated residue is a key part of the binding site or is critical for the conformational change induced by the drug.[27][28]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of tetracaine in ion channel research.

Caption: Mechanism of nerve block by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: mechanism of action and activity_Chemicalbook [chemicalbook.com]

- 6. drugs.com [drugs.com]

- 7. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tetracaine - Wikipedia [en.wikipedia.org]

- 13. This compound, allosteric RyR calcium channel blocker (CAS 136-47-0) | Abcam [abcam.com]

- 14. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological effects of tetracaine in single guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Mechanism of tetracaine block of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Subunit and frequency-dependent inhibition of acid sensing ion channels by local anesthetic tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic tetracaine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Charged tetracaine as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophysiological effects of tetracaine in single guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. The interaction of local anesthetics with the ryanodine receptor of the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Site-directed mutagenesis of the putative pore region of the rat IIA sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Off-Target Effects of Tetracaine Hydrochloride in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracaine hydrochloride is a potent local anesthetic primarily recognized for its mechanism of action involving the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a loss of sensation.[1] While this on-target effect is well-characterized, a growing body of evidence reveals that tetracaine interacts with a variety of other molecular targets within cells. These "off-target" effects can significantly influence the results of cellular assays, leading to potential misinterpretation of data if not properly considered. This guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways and workflows to aid researchers in designing, executing, and interpreting their experiments.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

One of the most significant off-target effects of tetracaine is its potent, multi-faceted inhibition of nicotinic acetylcholine receptors (nAChRs), particularly the muscle-type. This interaction occurs at concentrations that can be relevant in various experimental settings.

Tetracaine's interaction with nAChRs is complex, demonstrating a concentration-dependent heterogeneity in its mechanism.[2][3] At very low concentrations (around 0.1 µM), it primarily acts as an open-channel blocker in a voltage-dependent manner.[2][3] As the concentration increases (≥ 0.7 µM), a voltage-independent, closed-channel blockade also becomes evident.[2][3] Furthermore, tetracaine significantly enhances the desensitization of the receptor, the process by which the channel closes despite the continued presence of the agonist.[2][4] Virtual docking studies suggest that tetracaine binds to multiple sites, including the extracellular domain (implicated in closed-channel block) and two distinct sites within the channel pore (contributing to open-channel block and desensitization).[2][3] The lipid composition of the cell membrane can also influence tetracaine's action at the nAChR.[5]

Quantitative Data: Tetracaine's Effect on nAChRs

| Parameter | Value | Cell/Receptor Type | Experimental Condition | Source |

| IC₅₀ | Sub-micromolar | Muscle-type nAChRs (Torpedo) in Xenopus oocytes | Reversible block of acetylcholine-induced currents | [2][3] |

| Open-channel Block | Observed at ~0.1 µM | Muscle-type nAChRs (Torpedo) in Xenopus oocytes | Voltage-dependent inhibition | [2][3] |

| Closed-channel Block | Observed at ≥0.7 µM | Muscle-type nAChRs (Torpedo) in Xenopus oocytes | Voltage-independent inhibition | [2][3] |

| Enhanced Desensitization | Observed at ≥0.5 µM | Muscle-type nAChRs (Torpedo) in Xenopus oocytes | Increased rate of current decay | [2][3] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes

This protocol is based on methodologies used to study the effects of tetracaine on nAChRs expressed in Xenopus oocytes.[2][3][4]

-

Oocyte Preparation: Harvest stage V-VI oocytes from an adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

Receptor Expression: Microinject oocytes with cRNA encoding the subunits of the desired nAChR (e.g., from Torpedo electric organ). Incubate the oocytes for 2-4 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential, typically at a holding potential of -60 mV.

-

Use a two-electrode voltage clamp amplifier to record the whole-cell currents.

-

-

Drug Application:

-

To measure inhibition, first establish a baseline current by applying the agonist (e.g., 10-100 µM acetylcholine) alone.

-

Co-apply the agonist with varying concentrations of this compound to determine the IC₅₀.

-

To distinguish between open- and closed-channel block, pre-apply tetracaine before the agonist. A reduction in current upon pre-application suggests closed-channel (resting state) blockade.[3]

-

-

Data Analysis: Measure the peak amplitude of the acetylcholine-induced current (IACh) in the absence and presence of tetracaine. Plot the percentage of inhibition against the tetracaine concentration and fit the data to a Hill equation to determine the IC₅₀. Analyze the decay kinetics of the current to assess changes in receptor desensitization.

Diagram: Tetracaine's Multi-modal Inhibition of nAChRs

Caption: Multi-modal inhibition of nAChRs by Tetracaine (TTC).

Modulation of Ion Channels (K⁺ and Ca²⁺)

Beyond its primary effect on Na⁺ channels, tetracaine significantly modulates the function of potassium (K⁺) and calcium (Ca²⁺) channels and alters intracellular Ca²⁺ homeostasis.

Potassium (K⁺) Channels

Tetracaine affects delayed rectifier K⁺ channels by reducing the limiting conductance, shifting the voltage-dependence of the channel to more positive potentials, and slowing the activation kinetics.[6][7] For example, a 2 mM concentration of tetracaine can shift the voltage-dependence by +25 mV and slow kinetics fourfold in frog skeletal muscle.[6] Studies using the KcsA K⁺ channel as a model suggest that cationic local anesthetics like tetracaine can bind within the central cavity of the channel pore, leading to electrostatic repulsion of K⁺ ions and promoting the dissociation and destabilization of the channel's tetrameric structure.[8]

Calcium (Ca²⁺) Signaling

Tetracaine's effects on calcium signaling are multifaceted and cell-type dependent:

-

Sarcoplasmic Reticulum (SR) Ca²⁺ Release: In ventricular myocytes, tetracaine (25-200 µM) causes a partial inhibition of calcium-induced calcium release (CICR) from the SR. This leads to an increase in the SR Ca²⁺ content.[9] It directly interferes with the ryanodine receptor (RyR) calcium release channel, decreasing its open probability.[10]

-

Intracellular Ca²⁺ Increase: In dorsal root ganglion neurons, high concentrations of tetracaine (1-2 mM) can induce a significant increase in intracellular Ca²⁺ concentration, which is associated with growth cone collapse.[11]

-

Voltage-Sensitive Release Mechanism (VSRM): In guinea-pig ventricular myocytes, tetracaine (100-300 µM) can inhibit contractions initiated by a voltage-sensitive release mechanism, a pathway distinct from the L-type Ca²⁺ current-induced CICR.[12]

Quantitative Data: Tetracaine's Effects on K⁺ and Ca²⁺ Channels

| Target/Process | Effect | Concentration | Cell/Tissue Type | Source |

| Delayed K⁺ Channels | Reduces conductance, shifts voltage-dependence (+25 mV), slows kinetics | 2 mM | Frog skeletal muscle | [6] |

| KcsA K⁺ Channel | Promotes tetramer dissociation | 5 mM | In vitro biochemical assay | [8] |

| SR Ca²⁺ Release | Partial inhibition, increases SR Ca²⁺ content | 25-200 µM | Rat ventricular myocytes | [9] |

| Intracellular Ca²⁺ | Induces Ca²⁺ increase | 1-2 mM | Dorsal root ganglion neurons | [11] |

| VSRM Contractions | Inhibition | 100-300 µM | Guinea-pig ventricular myocytes | [12] |

Experimental Protocol: Ratiometric Calcium Imaging with Fura-2

This protocol is adapted from methods used to measure intracellular calcium changes in neurons.[11]

-

Cell Preparation: Culture cells (e.g., dorsal root ganglion neurons) on glass coverslips suitable for microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing the ratiometric calcium indicator Fura-2/AM (e.g., 5 µM) and a dispersing agent like Pluronic F-127.

-

Incubate the cells with the Fura-2/AM solution for 30-60 minutes at 37°C.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and allow them to de-esterify the dye for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a camera to capture emission at ~510 nm.

-

Continuously perfuse the cells with the salt solution to maintain viability.

-

-

Experiment Execution:

-

Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Continue recording the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

At the end of the experiment, perform a calibration using a calcium ionophore (e.g., ionomycin) in the presence of high (saturating) and low (calcium-free with EGTA) calcium solutions to convert ratios to absolute concentrations.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio over time relative to the baseline to quantify the effect of tetracaine.

Diagram: Experimental Workflow for Calcium Imaging

Caption: Workflow for ratiometric calcium imaging using Fura-2.

Mitochondrial Dysfunction and Cytotoxicity

Tetracaine can exert significant cytotoxic effects, often mediated through the disruption of mitochondrial function. This is a critical consideration in any cellular assay, as drug-induced cell death can confound the interpretation of results targeting other pathways.

In human corneal epithelial cells, tetracaine induces dose- and time-dependent cytotoxicity at concentrations as low as 0.3125 g/L.[13] This toxicity is associated with the induction of apoptosis via a pathway involving the disruption of the mitochondrial membrane potential (MMP), activation of caspases-3, -8, and -9, and the formation of apoptotic bodies.[13] In other studies using rabbit corneal epithelial cells, tetracaine was found to be significantly more toxic than other local anesthetics like proparacaine and cocaine, with EC₅₀ values for cytotoxicity below 1 mM.[14] More recently, tetracaine has been shown to induce pyroptosis, a form of inflammatory cell death, in macrophages through the activation of caspase-1/11 and the cleavage of gasdermin D.[15]

Quantitative Data: Tetracaine-Induced Cytotoxicity

| Assay | EC₅₀ | Cell Type | Source |

| LDH Leakage | 0.96 mM | Primary rabbit corneal epithelial cells | [14] |

| MTT Reduction | 0.81 mM | Primary rabbit corneal epithelial cells | [14] |

| MTT Reduction | Cytotoxicity observed at ≥0.3125 g/L (~1 mM) | Human corneal epithelial cells | [13] |

| Cell Viability (CCK-8) | Viability decrease at >200 µM | RAW 264.7 and BV2 macrophages | [15] |

Experimental Protocol: Assessment of Cytotoxicity (MTT and LDH Assays)

These parallel assays measure different aspects of cytotoxicity: metabolic activity (MTT) and membrane integrity (LDH).

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 4 to 24 hours). Include untreated (negative) and lysis buffer-treated (positive for LDH) controls.

-

LDH Assay (Membrane Integrity):

-

After incubation, carefully collect a portion of the culture medium from each well.

-

Use a commercial LDH cytotoxicity assay kit. Mix the collected medium with the kit's reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm). The amount of formazan product is proportional to the amount of LDH released.

-

-

MTT Assay (Metabolic Activity):

-

To the remaining cells in the 96-well plate, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: For both assays, calculate the percentage of cytotoxicity or viability relative to the controls. Plot the results against the drug concentration to determine the EC₅₀ value.

Diagram: Tetracaine-Induced Mitochondrial Apoptosis Pathway

Caption: Pathway of tetracaine-induced mitochondrial apoptosis.

Other Reported Off-Target Cellular Effects

Beyond ion channels and mitochondria, tetracaine has been reported to interfere with other fundamental cellular processes, highlighting its broad biological activity.

-

Cell Cycle Arrest: In melanoma cells, this compound has been shown to inhibit cell growth by arresting the cell cycle in the G0/G1 phase. This effect is mediated by the downregulation of the heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1), which in turn reduces the expression of Cyclin D1.[16]

-

Neddylation Signaling: Tetracaine can suppress cell proliferation and overcome drug resistance in melanoma by inactivating the neddylation signaling pathway, a crucial process for the function of cullin-RING ubiquitin ligases.[17]

Conclusion

This compound, while a classic sodium channel blocker, possesses a diverse and potent profile of off-target activities. It can inhibit nicotinic acetylcholine receptors at sub-micromolar concentrations, modulate potassium and calcium channel function, induce mitochondrial dysfunction leading to apoptosis and pyroptosis, and interfere with cell cycle progression. Researchers using tetracaine in cellular assays—whether as a tool, a control, or a subject of study—must be aware of these potential confounding effects. The data and protocols provided in this guide serve as a resource for designing more robust experiments and accurately interpreting their outcomes. Careful dose-response studies and the use of appropriate controls are paramount to dissecting the intended on-target effects from these significant off-target interactions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanisms Underlying the Strong Inhibition of Muscle-Type Nicotinic Receptors by Tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Underlying the Strong Inhibition of Muscle-Type Nicotinic Receptors by Tetracaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid composition alters drug action at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of tetracaine on spontaneous Ca2+ release and sarcoplasmic reticulum calcium content in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular calcium increases in growth cones exposed to tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetracaine can inhibit contractions initiated by a voltage-sensitive release mechanism in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces cell cycle arrest in melanoma by downregulating hnRNPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neddylation signaling inactivation by this compound suppresses cell proliferation and alleviates vemurafenib-resistance of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Tetracaine Hydrochloride to Block Sodium Currents in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracaine hydrochloride is a potent local anesthetic of the ester type, widely utilized for its ability to reversibly block voltage-gated sodium channels (NaV channels).[1][2][3] This action inhibits the initiation and propagation of action potentials in excitable cells, making it a valuable tool in neuropharmacology and physiology research.[1][3] In the field of patch clamp electrophysiology, tetracaine serves as a crucial pharmacological agent for isolating and characterizing sodium currents, as well as for studying the mechanisms of local anesthesia and the structure-function relationships of NaV channels. These application notes provide detailed protocols and quantitative data for the effective use of this compound in blocking sodium currents in patch clamp experiments.

Mechanism of Action

Tetracaine exerts its blocking effect on sodium channels primarily by interacting with a receptor site located within the inner pore of the channel.[4][5] Its mechanism is both state-dependent and voltage-dependent, meaning its affinity for the channel changes with the conformational state (resting, open, or inactivated) of the channel and the membrane potential.[4][5][6][7]

Generally, local anesthetics like tetracaine exhibit higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[7] This property leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation.[8] The positively charged form of the tetracaine molecule is thought to enter the pore when the channel is open and bind to specific amino acid residues, thereby physically occluding the channel and preventing sodium ion permeation.[4][5]

The voltage-dependence of the block arises from the fact that the conformational states of the sodium channel are themselves voltage-dependent.[4][5] Depolarized potentials favor the open and inactivated states, thus enhancing the binding of tetracaine.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels by Tetracaine

The following table summarizes the inhibitory concentrations (IC50) of tetracaine on various voltage-gated sodium channel isoforms under different experimental conditions. This data is essential for selecting the appropriate concentration of tetracaine for specific experimental goals.

| Channel Isoform | Experimental Condition/State | IC50 (µM) | Reference |

| NaV1.1 | First depolarization (resting state) | >30 | [9] |

| NaV1.1 | Tenth depolarization (use-dependent) | 8.6 ± 2.8 | [9] |

| NaV1.2 | First depolarization (resting state) | >30 | [9] |

| NaV1.2 | Tenth depolarization (use-dependent) | 9.7 ± 2.9 | [9] |

| NaV1.3 | First depolarization (resting state) | >30 | [9] |

| NaV1.3 | Tenth depolarization (use-dependent) | 9.9 ± 0.3 | [9] |

| NaV1.7 | Resting state | 35.6 | [10] |

| NaV1.7 | Slow inactivated state | 2.22 | [10] |

| General | Cell cytotoxicity | 161.37 | [11] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Tetracaine Blockade

Caption: State-dependent blockade of sodium channels by tetracaine.

Experimental Workflow for Patch Clamp Analysis

Caption: Experimental workflow for analyzing tetracaine's effect on sodium currents.

Experimental Protocols

This section provides a detailed methodology for a typical whole-cell voltage-clamp experiment to investigate the blocking effects of tetracaine on voltage-gated sodium currents.

Solutions and Reagents

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[12]

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

Note: To isolate sodium currents, potassium currents can be blocked by replacing K-Gluconate with Cs-Gluconate and adding potassium channel blockers like TEA to the external solution.[4]

-

-

This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. This stock can be stored at -20°C. Further dilutions to the desired final concentrations should be made fresh daily in the external solution.

Cell Preparation

-

Use a cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells stably transfected with a specific NaV isoform) or primary cultured neurons.

-

Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for recording (typically 24-48 hours after plating).

Patch Clamp Electrophysiology

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a selected cell with the patch pipette while applying slight positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Set the amplifier to voltage-clamp mode.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the baseline sodium currents in the absence of tetracaine.

-

-

Application of Tetracaine:

-

Perfuse the recording chamber with the external solution containing the desired concentration of tetracaine. Allow sufficient time for the solution to exchange completely and for the drug to reach equilibrium.

-

Repeat the voltage-clamp protocol to record sodium currents in the presence of tetracaine.

-

To investigate use-dependent block, apply a train of depolarizing pulses (e.g., 10 pulses to 0 mV at 10 Hz) before the test pulse.[3]

-

-

Washout:

-

Perfuse the chamber with the control external solution to wash out the tetracaine.

-

Record the recovery of the sodium currents by applying the voltage-clamp protocol at regular intervals.

-

Data Analysis

-

Peak Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage step before, during, and after tetracaine application.

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the command voltage to generate I-V curves.

-

Dose-Response Analysis:

-

Calculate the percentage of current inhibition at each tetracaine concentration.

-

Plot the percentage of inhibition against the logarithm of the tetracaine concentration and fit the data with a Hill equation to determine the IC50 value.

-

-

Analysis of Gating Kinetics: Analyze the time course of current activation and inactivation to determine if tetracaine affects these gating properties.

Conclusion

This compound is a versatile and potent blocker of voltage-gated sodium channels. Understanding its mechanism of action and having access to reliable quantitative data and detailed experimental protocols are crucial for its effective application in patch clamp electrophysiology. The information provided in these application notes serves as a comprehensive guide for researchers to investigate the role of sodium channels in cellular excitability and to screen for novel ion channel modulators.

References

- 1. Tetracaine can inhibit contractions initiated by a voltage-sensitive release mechanism in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 3. sophion.co.jp [sophion.co.jp]

- 4. swharden.com [swharden.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Protocol for applying tetracaine hydrochloride in in vivo nerve block studies.

Application Notes: Tetracaine Hydrochloride for In Vivo Nerve Block Studies

Introduction

This compound is a potent, long-acting local anesthetic of the ester type.[1][2] It is widely utilized in clinical and research settings to induce temporary, reversible loss of sensation in a specific area of the body.[2][3] In biomedical research, tetracaine is a valuable tool for investigating nerve function, pain pathways, and for providing local analgesia during surgical procedures on animal models. Its primary mechanism of action is the blockade of nerve impulse transmission, achieved by inhibiting voltage-gated sodium channels in neuronal membranes.[3][4] These notes provide detailed protocols and essential data for researchers utilizing this compound in in vivo nerve block studies.

Mechanism of Action

This compound functions by blocking the initiation and conduction of nerve impulses.[1] As a lipophilic molecule, it diffuses across the neuronal membrane into the cytoplasm of the nerve cell.[3][4] Inside the neuron, the ionized form of tetracaine binds to a specific site on the intracellular portion of voltage-gated sodium channels.[3] This binding stabilizes the sodium channels in their inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[3][4] By preventing the propagation of action potentials, tetracaine effectively blocks the transmission of sensory signals, including pain, from the periphery to the central nervous system.[3]

Data Presentation

The following tables summarize key quantitative data for the application of this compound in research settings.

Table 1: Recommended Dosages and Efficacy in Animal Models

| Species | Application Area | Concentration | Dosage/Administration | Onset of Action | Duration of Anesthesia | Reference(s) |

| Rodent | Local Infiltration | 0.5% (Diluted) | Do not exceed 7 mg/kg (SC) | Rapid | < 1 hour | [5] |

| Dog | Ophthalmic (Corneal) | 1% | 1 drop | ~25 seconds | ~25 minutes | [6] |

| Cat | Ophthalmic (Corneal) | 0.5% | 1 drop | ~15 seconds | ~15-30 minutes | [7][8] |

| Horse | Ophthalmic (Corneal) | 0.5% - 1% | 1-2 drops | Rapid | 30 - 60 minutes | [9] |

Note: The duration of action for local anesthetics is generally shorter in rodents compared to larger animals.[5]

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Value | Description | Reference(s) |

| Drug Type | Ester Local Anesthetic | Related to procaine. | [1][2] |

| pKa | 8.46 | Influences the ratio of ionized to non-ionized forms, affecting onset. | [10] |

| Protein Binding | ~76% | Affects the distribution and duration of action. | [2][10] |

| Metabolism | Plasma Esterases | Rapidly hydrolyzed in the plasma. | [1][11] |

| Primary Metabolites | para-aminobenzoic acid (PABA), diethylaminoethanol | The activity of these metabolites is unspecified. | [11] |

Experimental Protocols

Protocol 1: Rodent Sciatic Nerve Block for In Vivo Electrophysiology

This protocol describes a terminal procedure for assessing the efficacy of this compound by directly measuring nerve conduction.

Materials:

-

This compound solution (e.g., 0.5% or 1% in sterile saline)

-

General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, retractors)

-

Stimulating and recording electrodes

-

Electrophysiology recording system (amplifier, digitizer)

-

Suturing materials

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the rodent using an approved protocol. Confirm the depth of anesthesia by lack of response to a paw pinch.

-

Shave the fur from the lateral aspect of the thigh.

-

Position the animal in lateral recumbency on a heating pad to maintain a core body temperature of 37°C.

-

-

Surgical Exposure:

-

Make a skin incision on the lateral thigh, parallel to the femur.

-

Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

-

Carefully isolate a segment of the nerve proximal to its trifurcation into the tibial, peroneal, and sural nerves.

-

-

Electrophysiological Setup:

-

Place a stimulating electrode on the proximal aspect of the exposed nerve.

-

Place a recording electrode on the distal aspect of the nerve or into a muscle it innervates (e.g., plantar muscles) to record the compound motor action potential (CMAP).[12]

-

Deliver supramaximal stimuli to elicit a stable baseline CMAP recording. Record several baseline measurements.

-

-

Nerve Block Application:

-

Apply a small, measured volume of this compound solution directly onto the isolated nerve segment between the stimulating and recording electrodes. A saturated piece of absorbable gelatin sponge can be used for controlled application.

-

Alternatively, inject the solution perineurally using a fine-gauge needle.

-

-

Monitoring and Data Collection:

-